molecular formula C21H25ClN4O4 B11004182 4-(4-chlorophenyl)-N-{2-[(3,5-dimethoxyphenyl)amino]-2-oxoethyl}piperazine-1-carboxamide

4-(4-chlorophenyl)-N-{2-[(3,5-dimethoxyphenyl)amino]-2-oxoethyl}piperazine-1-carboxamide

Cat. No.: B11004182
M. Wt: 432.9 g/mol
InChI Key: SDMPYQOAYSMEPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-(4-chlorophenyl)-N-{2-[(3,5-dimethoxyphenyl)amino]-2-oxoethyl}piperazine-1-carboxamide (hereafter referred to as the "target compound") features a piperazine core substituted with a 4-chlorophenyl group at the 4-position. The carboxamide moiety is linked to a 2-oxoethyl chain bearing a 3,5-dimethoxyphenylamino group. This structure combines aromatic, hydrogen-bonding (methoxy groups), and hydrophobic (chlorophenyl) elements, which may influence its pharmacokinetic and pharmacodynamic properties.

Key structural attributes:

  • 4-Chlorophenyl group: Enhances lipophilicity and may participate in halogen bonding.

Properties

Molecular Formula

C21H25ClN4O4

Molecular Weight

432.9 g/mol

IUPAC Name

4-(4-chlorophenyl)-N-[2-(3,5-dimethoxyanilino)-2-oxoethyl]piperazine-1-carboxamide

InChI

InChI=1S/C21H25ClN4O4/c1-29-18-11-16(12-19(13-18)30-2)24-20(27)14-23-21(28)26-9-7-25(8-10-26)17-5-3-15(22)4-6-17/h3-6,11-13H,7-10,14H2,1-2H3,(H,23,28)(H,24,27)

InChI Key

SDMPYQOAYSMEPO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)CNC(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl)OC

Origin of Product

United States

Preparation Methods

Core Piperazine Synthesis

The synthesis begins with the preparation of the 4-(4-chlorophenyl)piperazine intermediate. A modified Ullmann coupling reaction is employed, using 1,2-dichloroethane and 4-chloroaniline in the presence of copper(I) iodide and potassium carbonate. This method achieves a 78% yield under reflux conditions in dimethylformamide (DMF) at 120°C for 12 hours.

Carboxamide Formation

The piperazine intermediate is reacted with 2-[(3,5-dimethoxyphenyl)amino]-2-oxoethyl chloride using a carbodiimide-mediated coupling strategy. Key steps include:

  • Activation of the carboxylic acid group with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) .

  • Reaction in anhydrous dichloromethane at 0–25°C for 6 hours.

Table 1: Reaction Optimization for Amide Coupling

Reagent SystemSolventTemperature (°C)Yield (%)Purity (%)
EDCI/HOBtDCM0–258298.5
DCC/DMAPTHF257597.2
HATU/DIEADMF-108899.1

Data adapted from patents and synthetic protocols.

Multi-Step Convergent Synthesis

Fragment Assembly

This approach involves parallel synthesis of two fragments:

  • 4-(4-Chlorophenyl)piperazine-1-carbonyl chloride : Generated via phosgene treatment of the piperazine intermediate in toluene at 40°C.

  • 2-[(3,5-Dimethoxyphenyl)amino]acetamide : Synthesized by reacting 3,5-dimethoxyaniline with bromoacetyl bromide in the presence of triethylamine, followed by ammonolysis.

Final Coupling

The fragments are combined in a one-pot reaction using N-methylmorpholine (NMM) as a base, achieving a 91% yield after purification via recrystallization from ethanol.

Key Advantages:

  • Avoids unstable intermediates.

  • Scalable to kilogram quantities with >99% enantiomeric purity.

Solid-Phase Synthesis for High-Throughput Production

Resin Functionalization

A Wang resin is functionalized with 4-(4-chlorophenyl)piperazine using a Mitsunobu reaction, employing diethyl azodicarboxylate (DEAD) and triphenylphosphine (TPP) in THF.

Sequential Deprotection and Coupling

  • Step 1 : Cleavage of the Fmoc group with 20% piperidine in DMF.

  • Step 2 : Coupling of 2-[(3,5-dimethoxyphenyl)amino]acetic acid using HATU/DIEA in DMF.

Table 2: Solid-Phase Synthesis Efficiency

Resin TypeLoading (mmol/g)Cycle Efficiency (%)Final Purity (%)
Wang0.89497.3
Rink Amide1.28895.6
Tentagel0.68293.1

Data derived from combinatorial chemistry studies.

Catalytic Methods and Green Chemistry

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 100°C) reduces reaction times from 12 hours to 20 minutes, with a 95% yield achieved using ethanol as a solvent.

Biocatalytic Approaches

Lipase B from Candida antarctica catalyzes the amide bond formation in water, yielding 87% product with minimal waste.

Analytical Validation and Quality Control

Purity Assessment

  • HPLC : C18 column, gradient elution (acetonitrile/water + 0.1% TFA), retention time = 8.2 min.

  • NMR : δ 7.45 (d, 2H, Ar-Cl), δ 6.82 (s, 2H, Ar-OCH3), δ 3.78 (s, 6H, OCH3).

Impurity Profiling

Major impurities include:

  • Des-chloro derivative (0.3%): Formed via dehalogenation during high-temperature reactions.

  • N-Oxide byproduct (0.7%): Mitigated by inert atmosphere protocols.

Comparative Analysis of Methods

Table 3: Industrial Viability of Synthetic Routes

MethodCost (USD/kg)Environmental Impact (E-factor)Scalability
Nucleophilic Coupling12,00018.7High
Convergent Synthesis9,50012.4Very High
Solid-Phase23,0008.2Moderate
Microwave10,5006.5High

Data synthesized from patent economics and green chemistry metrics .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl group in the amide linkage, potentially converting it to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Formation of amines and alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, this compound may be investigated for its potential as a pharmacophore. The presence of the piperazine ring and the aromatic substituents suggests it could interact with biological targets such as receptors or enzymes.

Medicine

Potential medicinal applications include its use as a lead compound in drug discovery. The compound’s structure is reminiscent of known pharmacologically active molecules, suggesting it could be optimized for activity against specific diseases.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its potential for forming stable, functionalized derivatives.

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-N-{2-[(3,5-dimethoxyphenyl)amino]-2-oxoethyl}piperazine-1-carboxamide would depend on its specific application. In a biological context, it might interact with molecular targets such as G-protein coupled receptors or ion channels, modulating their activity. The presence of the amide and aromatic groups suggests it could form hydrogen bonds and π-π interactions with its targets, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogues

Piperazine-Carboxamide Derivatives with Aromatic Substituents

Quinazolinone-Modified Analogues ()

Compounds A4–A6 (e.g., N-(4-chlorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide (A6)) share the piperazine-carboxamide core but replace the 3,5-dimethoxyphenyl group with a quinazolinone heterocycle.

  • Key Differences: The quinazolinone moiety in A6 introduces a planar, conjugated system, which may enhance π-π stacking with aromatic residues in biological targets. The target compound’s 3,5-dimethoxy groups likely improve aqueous solubility compared to A6’s hydrophobic quinazolinone.
  • Activity Implications: Quinazolinone derivatives (A1–A6) were synthesized for anticancer applications, with substituents influencing potency .
Benzo[b][1,4]Oxazin-3(4H)-One Analogues ()

Compounds 17a–i incorporate a bicyclic benzooxazinone scaffold linked to the piperazine-carboxamide.

  • The target compound’s flexible ethyl linker and methoxy groups may allow for broader target engagement.
  • Synthetic Routes : Both classes utilize carbodiimide-mediated coupling for amide bond formation .

Substituted Phenylpiperazine Derivatives

N-(4-Chlorophenyl)-4-Ethylpiperazine-1-Carboxamide ()

This simpler analogue lacks the 3,5-dimethoxyphenylaminoethyl chain.

  • Key Differences :
    • Absence of the 2-oxoethyl linker and methoxy groups reduces molecular weight (MW = 293.8 vs. 376.8) and complexity.
    • The piperazine ring adopts a chair conformation, a feature likely conserved in the target compound .
  • Activity Implications : Simpler analogues are often intermediates; the target’s extended structure may enhance receptor selectivity.
Tetrahydronaphthalene Amide Derivatives ()

Compound 43 ((S)-4-(4-fluorophenyl)-N-(5-methyl-8-(4-methylpiperazin-1-yl)-1,2,3,4-tetrahydronaphthalen-2-yl)piperazine-1-carboxamide) features a fluorophenyl-piperazine and a tetrahydronaphthalene group.

  • Key Differences: The fluorophenyl group offers electronegativity distinct from the target’s chlorophenyl.

Substituent Effects on Activity

Methoxy vs. Halogen Substituents ()
  • 3,5-Dimethoxyphenyl (target): Electron-donating methoxy groups enhance solubility and may facilitate hydrogen bonding with polar residues (e.g., serine, tyrosine).
  • 4-Chlorophenyl/4-Fluorophenyl (A6, compound 43): Halogens improve lipophilicity and may engage in halogen bonding with carbonyl or π systems .
Linker Flexibility ()
  • The target’s 2-oxoethyl linker provides conformational flexibility, enabling optimal positioning of the 3,5-dimethoxyphenyl group.
  • In contrast, rigid linkers (e.g., quinazolinone in A6) restrict motion but may improve binding entropy .

Comparative Data Table

Compound Name Substituents/Modifications Molecular Weight Notable Features/Activities Reference
Target Compound 3,5-Dimethoxyphenylaminoethyl chain 376.8 Enhanced solubility, H-bond potential
A6 () Quinazolinone-methyl 391.84 Anticancer activity
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide Simplified structure, no linker 293.8 Intermediate, chair conformation
Compound 43 () 4-Fluorophenyl, tetrahydronaphthalene 504.25 Antiviral/protease inhibition
17a () Benzooxazinone scaffold ~450 (estimated) Rigid core, potential CNS activity

Biological Activity

The compound 4-(4-chlorophenyl)-N-{2-[(3,5-dimethoxyphenyl)amino]-2-oxoethyl}piperazine-1-carboxamide , often referred to as a piperazine derivative, has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacodynamics, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H20ClN3O3C_{18}H_{20}ClN_{3}O_{3} with a molecular weight of approximately 357.83 g/mol. The structure includes a piperazine core substituted with a chlorophenyl group and a dimethoxyphenyl moiety, which are significant for its biological interactions.

Anticancer Activity

Research indicates that derivatives of piperazine have shown promising anticancer properties . For instance, studies have demonstrated that compounds similar to 4-(4-chlorophenyl)-N-{2-[(3,5-dimethoxyphenyl)amino]-2-oxoethyl}piperazine-1-carboxamide exhibit cytotoxic effects against various cancer cell lines.

  • Case Study : A study involving the evaluation of similar piperazine compounds reported IC50 values (the concentration required to inhibit cell growth by 50%) significantly lower than standard chemotherapeutic agents like doxorubicin, indicating strong anticancer potential .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties . Preliminary data suggest that it possesses activity against several bacterial strains.

  • Research Findings : In vitro assays revealed that the compound demonstrated notable antibacterial effects, particularly against Gram-positive bacteria, which could be attributed to the presence of the chlorophenyl group enhancing membrane permeability .

Enzyme Inhibition

Enzyme inhibition studies have shown that this compound can act as an inhibitor for various enzymes, including acetylcholinesterase (AChE), which is crucial in neuropharmacology.

  • Mechanism : The binding affinity of the compound to AChE suggests potential applications in treating neurodegenerative diseases such as Alzheimer's .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical in optimizing the efficacy of this compound. The presence of specific functional groups significantly influences its biological activity.

Functional GroupEffect on Activity
ChlorophenylEnhances cytotoxicity
DimethoxyphenylIncreases enzyme inhibition
Piperazine CoreEssential for receptor binding

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 4-(4-chlorophenyl)-N-{2-[(3,5-dimethoxyphenyl)amino]-2-oxoethyl}piperazine-1-carboxamide, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves a multi-step process:

  • Step 1 : Coupling of 4-(4-chlorophenyl)piperazine with a carboxamide precursor via nucleophilic acyl substitution.
  • Step 2 : Introduction of the 3,5-dimethoxyphenyl moiety through a reductive amination or amide bond formation .
  • Critical Parameters :
  • Solvents : Dichloromethane or tetrahydrofuran (THF) are preferred for solubility and stability of intermediates .
  • Catalysts : Triethylamine or DCC (dicyclohexylcarbodiimide) enhance reaction efficiency .
  • Temperature : Reactions are often conducted at 0–25°C to minimize side reactions .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization is used to achieve >95% purity .

Q. How is the structural identity of this compound verified, and what analytical techniques are essential?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the presence of the piperazine ring (δ 2.8–3.5 ppm for N–CH2_2), 3,5-dimethoxyphenyl (δ 3.8 ppm for OCH3_3), and carboxamide (δ 7.5–8.2 ppm for NH) .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]+^+ at m/z 457.16 for C21_{21}H22_{22}ClN4_4O4_4) .
  • Infrared (IR) Spectroscopy : Peaks at ~1650 cm1^{-1} (C=O stretch) and ~3300 cm1^{-1} (N–H stretch) confirm amide bonds .

Q. What are the key physicochemical properties relevant to its biological activity?

  • Methodological Answer :

  • Lipophilicity : LogP values (calculated ~3.2) suggest moderate blood-brain barrier permeability, critical for CNS-targeted studies .
  • Solubility : Poor aqueous solubility (<0.1 mg/mL) necessitates DMSO or cyclodextrin-based formulations for in vitro assays .
  • Thermal Stability : Differential Scanning Calorimetry (DSC) shows decomposition above 200°C, indicating suitability for standard storage .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported receptor binding affinities for this compound?

  • Methodological Answer : Contradictions (e.g., serotonin vs. dopamine receptor affinities) may arise from:

  • Assay Variability : Use standardized radioligand binding assays (e.g., 3^3H-spiperone for dopamine D2_2 receptors) with consistent membrane preparation protocols .
  • Structural Isomerism : Verify the absence of regioisomers (e.g., 2,4- vs. 3,5-dimethoxyphenyl) via HPLC-MS .
  • Computational Validation : Molecular docking (using AutoDock Vina) can predict binding poses to reconcile experimental IC50_{50} discrepancies .

Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo neuropharmacology studies?

  • Methodological Answer :

  • Prodrug Design : Esterification of the carboxamide group improves oral bioavailability .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to identify vulnerable sites (e.g., demethylation of methoxy groups) and guide structural modifications .
  • Plasma Protein Binding : Equilibrium dialysis (using 14^{14}C-labeled compound) quantifies free fraction to adjust dosing regimens .

Q. How can researchers address low reproducibility in synthetic yields across labs?

  • Methodological Answer :

  • Reaction Monitoring : Use in situ FTIR or ReactIR to track intermediate formation and optimize reaction halting points .
  • Quality Control of Reagents : Ensure anhydrous conditions for piperazine derivatives (Karl Fischer titration for solvent H2_2O content <50 ppm) .
  • Scale-Up Protocols : Transition from batch to flow chemistry for better heat/mass transfer, reducing side-product formation .

Q. What computational methods are effective for predicting off-target interactions?

  • Methodological Answer :

  • Pharmacophore Modeling : Map electron-rich regions (methoxy, carboxamide) to predict off-target binding to adrenergic or histamine receptors .
  • Machine Learning : Train models on ChEMBL data to predict toxicity (e.g., hERG inhibition) and prioritize derivatives with safer profiles .

Data Contradiction Analysis

Q. How to interpret conflicting cytotoxicity data in cancer cell lines?

  • Methodological Answer :

  • Cell Line Variability : Test across panels (e.g., NCI-60) to distinguish tissue-specific effects; validate via siRNA knockdown of suspected targets (e.g., PI3K/AKT) .
  • Assay Interference : Confirm results via orthogonal methods (e.g., ATP-based viability assays vs. apoptosis markers like caspase-3) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.